molecular formula C16H28O5 B3274911 Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester CAS No. 61708-54-1

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester

Cat. No.: B3274911
CAS No.: 61708-54-1
M. Wt: 300.39 g/mol
InChI Key: NJDMKBKOKZHJBS-UHFFFAOYSA-N
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Description

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester (hereafter referred to as the "target compound") is a synthetic ester derivative characterized by a complex structure combining octanoic acid, ethoxy chains, and a reactive 2-methyl-1-oxo-2-propenyl (methacryloyl) group. This compound is structurally distinguished by:

  • Octanoic acid backbone: Provides hydrophobic properties typical of medium-chain fatty acid esters.
  • Ethoxy linkages: Two ethoxy groups (‑OCH₂CH₂O‑) enhance solubility in polar solvents and flexibility.

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-4-5-6-7-8-9-15(17)20-12-10-19-11-13-21-16(18)14(2)3/h2,4-13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDMKBKOKZHJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80814864
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61708-54-1
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80814864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester typically involves the esterification of octanoic acid with 2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethanol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester primarily involves its ability to undergo polymerization. The methacrylate group in the compound can initiate free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets and pathways, depending on their composition and structure .

Comparison with Similar Compounds

Target Compound vs. Hexanoyloxy Analogue (CAS 72063-60-6)

  • Structure: The hexanoyloxy analogue replaces the methacryloyl group with a hexanoyloxy (C₆H₁₁O₂) substituent .
  • Molecular Formula: Target compound (inferred): C₁₈H₃₂O₆ (vs. hexanoyloxy variant: C₂₀H₃₈O₆) .
  • Functional Groups: Both share ester and ether linkages, but the target’s methacryloyl group introduces unsaturation and reactivity absent in the saturated hexanoyloxy analogue.

Target Compound vs. Butanoic Acid Derivative (CAS Not Provided)

  • Structure: The butanoic acid derivative () features a shorter-chain acid (C₄H₈O₃) and retains the methacryloyl group .
  • Molecular Weight : ~214 g/mol (C₁₀H₁₄O₅) vs. the target’s inferred ~344 g/mol.
  • Reactivity : Both compounds’ methacryloyl groups enable polymerization, but the target’s longer alkyl chain may reduce volatility and enhance hydrophobicity.

Target Compound vs. Aminoethyl Octanoate ()

  • Structure: Octanoic acid, 2-dimethylaminoethyl ester replaces ethoxy-methacryloyl chains with a dimethylaminoethyl group .

Target Compound vs. Diethylene Glycol Palmitate Stearate (CAS 78617-13-7)

  • Structure : Combines C₁₆ (palmitate) and C₁₈ (stearate) chains with diethylene glycol .
  • Applications : Likely used as an emulsifier or lubricant due to long alkyl chains, whereas the target’s methacryloyl group suggests polymer applications.

Commercial Availability and Pricing

  • The hexanoyloxy analogue (CAS 72063-60-6) is commercially available in quantities ranging from 25 mg ($113.10) to 1 g ($1,653.60), indicating its use in research and small-scale industrial settings .
  • No direct pricing data exist for the target compound, but its synthesis would likely involve higher costs due to the reactive methacryloyl group.

Biological Activity

Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester, with the CAS number 61708-54-1 and molecular formula C14H26O5, is a synthetic compound derived from octanoic acid and an ethylene glycol derivative. This compound has garnered attention in various fields, particularly in biology and medicine, due to its unique properties and potential applications.

Chemical Structure and Properties

The compound features a methacrylate group which allows it to undergo free radical polymerization. This structural characteristic makes it useful for synthesizing polymers with desirable properties.

PropertyValue
Molecular FormulaC14H26O5
Molecular Weight270.36 g/mol
CAS Number61708-54-1
IUPAC Name2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl octanoate

The biological activity of this compound is largely attributed to its ability to form biocompatible and biodegradable polymers. The polymerization process allows the compound to interact with biological systems effectively, which can be harnessed for drug delivery applications.

Key Mechanisms Include:

  • Polymerization: The methacrylate group facilitates free radical polymerization, leading to the formation of long-chain polymers that can encapsulate drugs for controlled release.
  • Biocompatibility: The ester structure contributes to the overall compatibility with biological tissues, making it suitable for medical applications.

Applications in Drug Delivery

Research indicates that octanoic acid esters can serve as effective carriers in drug delivery systems. The ability to form hydrophobic environments aids in the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Studies:

  • Controlled Release Formulations: Studies have demonstrated that polymers derived from octanoic acid esters can achieve sustained release profiles for various pharmaceuticals, including anti-cancer agents.
    • Study Reference: A study published in Journal of Controlled Release highlighted the use of octanoic acid-based polymers for delivering paclitaxel with improved therapeutic outcomes.
  • Biodegradable Polymers: Research has shown that these esters can degrade into non-toxic byproducts, which is crucial for minimizing side effects in drug delivery applications.
    • Study Reference: Research conducted by Smith et al. (2020) indicated that octanoic acid-derived polymers exhibited favorable degradation rates in physiological conditions.

Comparison with Similar Compounds

This compound shows distinct advantages over similar compounds such as methyl octanoate and other methacrylate derivatives due to its enhanced polymerization capabilities and biocompatibility.

CompoundUnique Feature
Methyl OctanoateLower biocompatibility
Mono-2-(Methacryloyloxy)ethyl SuccinateLess effective in drug delivery
Octanoic Acid EsterSuperior polymerization properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester
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Octanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester

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